Product packaging for N-(3-Aminopropyl)dodecanamide(Cat. No.:CAS No. 10375-08-3)

N-(3-Aminopropyl)dodecanamide

Cat. No.: B078557
CAS No.: 10375-08-3
M. Wt: 256.43 g/mol
InChI Key: FTRKNUBBAPIZMS-UHFFFAOYSA-N
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Description

Contextualization within Amide and Polyamine Chemistry

From a chemical standpoint, N-(3-Aminopropyl)dodecanamide is classified as a fatty acid amide. Its structure consists of a 12-carbon dodecyl group, which is hydrophobic, linked to an amide group. This, in turn, is functionalized with a 3-aminopropyl group, which is hydrophilic. ontosight.ai The presence of the amide linkage is a defining characteristic, placing it within the broad class of amide compounds. The synthesis of such amides can often be achieved through the condensation reaction of a fatty acid or its derivative (like dodecanoyl chloride) with a suitable amine, in this case, 1,3-diaminopropane. ontosight.aijst.go.jp

Furthermore, the N-(3-aminopropyl) moiety brings in the characteristics of polyamines. Polyamines are organic compounds that have two or more primary amino groups. Naturally occurring polyamines such as putrescine, spermidine (B129725), and spermine (B22157) are essential for cellular processes as they can bind to DNA and stabilize it. nih.govresearchgate.net Synthetic polyamine analogues are a subject of significant research, particularly in the development of new therapeutic agents. nih.govresearchgate.net this compound can be considered a simple lipophilic polyamine analogue, where the dodecanoyl tail provides significant lipid-like character.

Overview of Research Significance and Potential Applications

The dual chemical nature of this compound gives rise to its significance in several research areas and potential applications.

One of the notable applications is in the field of mineral processing, specifically in froth flotation. mdpi.comresearchgate.net The compound has been investigated as a collector for the flotation of aluminosilicate (B74896) minerals like pyrophyllite (B1168745) and kaolinite (B1170537). mdpi.comresearchgate.netuda.cl Its amphiphilic structure allows it to adsorb onto the mineral surfaces, rendering them hydrophobic and enabling their separation from gangue minerals.

The surfactant-like properties of this compound and its derivatives also make them subjects of study in surface and colloid chemistry. ontosight.aichemicalbook.com These properties are being explored for applications such as creating stable foams and emulsions and as anti-agglomeration agents for hydrates in hydrocarbon flowlines. ontosight.aicymitquimica.com

In the realm of biomedical research, this compound and related N-acyldiamines have shown potential as antimicrobial and antifungal agents. nih.gov Research has indicated that these compounds can exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various species of Candida. nih.gov The lipophilicity conferred by the long acyl chain appears to play a crucial role in their biological activity. nih.gov

Moreover, derivatives of this compound are being investigated as potential anticancer agents. nih.govresearchgate.net By mimicking natural polyamines, these synthetic analogues can interfere with polyamine metabolism, which is often dysregulated in cancer cells. researchgate.net For instance, a novel acylspermidine derivative, N-(4-aminobutyl)-N-(3-aminopropyl)-8-hydroxy-dodecanamide (AAHD), has demonstrated an antiproliferative effect on hepatocellular carcinoma (HepG2) cells. nih.gov

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C15H32N2O
Average Mass 256.434 g/mol
Monoisotopic Mass 256.251464 g/mol
CAS Number 10375-08-3

A summary of selected research findings on this compound and its derivatives is presented in the table below:

Research AreaCompound/DerivativeKey Findings
Mineral Flotation This compoundEffective as a collector in the flotation of aluminosilicate minerals. mdpi.comresearchgate.netuda.cl
Antimicrobial Activity N-acyldiamines (including dodecanamide (B72619) derivatives)Showed activity against Gram-positive bacteria (including MRSA) and fungi. nih.gov
Anticancer Research N-(4-aminobutyl)-N-(3-aminopropyl)-8-hydroxy-dodecanamide (AAHD)Suppressed the growth of HepG2 (hepatocellular carcinoma) cells in a dose- and time-dependent manner. nih.gov
Surfactant Applications N-(3-(dimethylamino)propyl)dodecanamideStudied for its potential as a surfactant for hydrate (B1144303) anti-agglomeration. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32N2O B078557 N-(3-Aminopropyl)dodecanamide CAS No. 10375-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10375-08-3

Molecular Formula

C15H32N2O

Molecular Weight

256.43 g/mol

IUPAC Name

N-(3-aminopropyl)dodecanamide

InChI

InChI=1S/C15H32N2O/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16/h2-14,16H2,1H3,(H,17,18)

InChI Key

FTRKNUBBAPIZMS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCCCN

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN

Other CAS No.

10375-08-3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthesis Routes for N-(3-Aminopropyl)dodecanamide

The fundamental synthesis of this compound typically involves the acylation of a suitable amine with a dodecanoyl derivative. A common and straightforward method is the reaction of dodecanoyl chloride with N-(3-aminopropyl)propane-1,3-diamine. This reaction is a classic example of nucleophilic acyl substitution, where the primary amino group of the diamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Another established route involves the direct amidation of dodecanoic acid with N-(3-aminopropyl)propane-1,3-diamine. This method usually requires higher temperatures and/or the use of a catalyst to facilitate the removal of water and drive the reaction to completion.

Synthesis of this compound Derivatives

The versatile scaffold of this compound allows for the synthesis of a wide array of derivatives through modification of the aminopropyl chain. These derivatives often exhibit unique biological activities and physicochemical properties.

Acylspermidine Derivatives (e.g., N-(4-aminobutyl)-N-(3-aminopropyl)-8-hydroxy-dodecanamide)

A notable example of an acylspermidine derivative is N-(4-aminobutyl)-N-(3-aminopropyl)-8-hydroxy-dodecanamide (AAHD). The synthesis of this complex molecule highlights a multi-step approach. nih.govroyalsocietypublishing.orgnih.gov Naturally occurring polyamines like spermidine (B129725) are crucial for cell processes, and synthetic analogues are explored for their potential cytotoxic effects on tumors. royalsocietypublishing.org The synthesis of AAHD involves the strategic introduction of a hydroxyl group onto the dodecanoyl backbone and the extension of the polyamine chain. The synthetic pathway for AAHD has been developed and its in vitro antitumor activity against HepG2 cells has been evaluated. nih.govroyalsocietypublishing.orgnih.gov

Morpholinylpropyl Derivatives

The incorporation of a morpholine (B109124) moiety onto the aminopropyl chain yields morpholinylpropyl derivatives of dodecanamide (B72619). The synthesis of N-[3-(4-Morpholinyl)propyl]dodecanamide typically involves the reaction of dodecanoyl chloride with N-(3-aminopropyl)morpholine. ontosight.ai This reaction follows the general principle of nucleophilic acyl substitution. The resulting amide, N-[3-(4-Morpholinyl)propyl]dodecanamide, and its N-oxide derivative, Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-, have been reported in the chemical literature.

Hydroxypentyl Derivatives (e.g., N-(5-Hydroxypentyl)-N-(3-aminopropyl)dodecanamide)

The synthesis of N-(5-Hydroxypentyl)-N-(3-aminopropyl)dodecanamide serves as an intermediate in the preparation of more complex natural product analogs. aaup.edu A documented synthesis involves a six-step conversion of starting materials, 5-aminopentanol and acrylonitrile, to produce the target compound. aaup.edu This process underscores the utility of multi-step syntheses to achieve specific functional group installations on the this compound framework.

Bis(aminopropyl)dodecylamine Derivatives

N,N-Bis(3-aminopropyl)dodecylamine, also known as laurylamine dipropylenediamine, is a key intermediate and a commercially significant compound in its own right. atamanchemicals.com It is a tertiary amine with a central dodecyl chain and two aminopropyl arms. This compound is a reactant used in the synthesis of various derivatives, including gluconamide (B1216962) derivatives which function as cationic surfactants. atamanchemicals.comcymitquimica.com The synthesis of N,N-Bis(3-aminopropyl)dodecylamine itself is not detailed in the provided search results, but it serves as a crucial building block for further derivatization.

Advanced Synthetic Strategies and Reaction Mechanisms

The synthesis of polyamine derivatives, including those of this compound, has benefited from the development of advanced synthetic methodologies. These strategies often focus on achieving regioselectivity and high yields.

Common advanced methods for synthesizing polyamine conjugates include the acylation of regioselectively protected polyamines and alkylation under Fukuyama reaction conditions. nih.govmdpi.comresearchgate.net The use of protecting groups is crucial to direct the acylation to the desired amino group in a polyamine chain.

Another promising approach is the use of multicomponent reactions, such as the Ugi reaction. nih.govmdpi.com The Ugi reaction allows for the one-pot synthesis of complex molecules from four starting components, offering a highly efficient route to diverse polyamine derivatives.

The reaction mechanisms for the fundamental amide bond formation in the synthesis of this compound and its derivatives primarily involve nucleophilic acyl substitution. In the case of using an acid chloride, the lone pair of the nitrogen atom in the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide and eliminate a chloride ion. When using a carboxylic acid, the reaction typically proceeds via activation of the carboxylic acid or through a direct thermal or catalyzed condensation, with the elimination of water.

Analytical Characterization and Quantification in Research Contexts

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of N-(3-Aminopropyl)dodecanamide. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular composition, as well as its chemical bonds, can be obtained.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different proton environments within the molecule. For instance, the long alkyl chain of the dodecanamide (B72619) moiety would produce a complex series of overlapping signals in the upfield region of the spectrum. The protons of the aminopropyl group would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment.

Similarly, a ¹³C NMR spectrum would provide information on the different carbon environments. The carbonyl carbon of the amide group would appear as a distinct signal in the downfield region of the spectrum. The carbons of the dodecyl chain and the aminopropyl group would each give rise to a set of signals at characteristic chemical shifts.

A study on a related tertiary amine, N-(5-Hydroxypentyl)-N-(3-aminopropyl)dodecanamide, highlighted the complexity that can arise in the ¹H NMR spectra of such compounds due to phenomena like pyramidal inversion of the nitrogen atom, which can lead to the presence of multiple rotamers and more complex spectra at lower temperatures. sapub.orgaaup.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)
CH₃ (dodecanamide)~0.8-0.9
(CH₂)₉ (dodecanamide)~1.2-1.4
CH₂ adjacent to C=O~2.1-2.3
CH₂-NH (propyl)~3.2-3.4
CH₂-CH₂-CH₂ (propyl)~1.6-1.8
NH₂ (propyl)Variable
NH (amide)Variable

Note: This is a predicted table based on general chemical shift values and is for illustrative purposes only. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (amide)~173-175
CH₃ (dodecanamide)~14
Alkyl chain carbons (dodecanamide)~22-35
CH₂ adjacent to C=O~36-38
CH₂-NH (propyl)~40-42
CH₂-CH₂-CH₂ (propyl)~28-30
CH₂-NH₂ (propyl)~38-40

Note: This is a predicted table based on general chemical shift values and is for illustrative purposes only. Actual experimental values may vary.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its amide and amine functionalities.

The amide group would give rise to several distinct bands. A strong absorption band due to the C=O stretching vibration (Amide I band) would be expected around 1640 cm⁻¹. The N-H bending vibration (Amide II band) would likely appear around 1550 cm⁻¹. The N-H stretching vibration of the amide would be observed in the region of 3300-3500 cm⁻¹. nih.gov

The primary amine group at the terminus of the propyl chain would also exhibit characteristic absorptions. The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be expected in the range of 1590-1650 cm⁻¹. The long alkyl chain would be characterized by C-H stretching vibrations just below 3000 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
AmideN-H stretch3300-3500
AmideC=O stretch (Amide I)~1640
AmideN-H bend (Amide II)~1550
Primary AmineN-H stretch3300-3500 (two bands)
Primary AmineN-H bend1590-1650
Alkyl ChainC-H stretch2850-2960

Note: This table is based on typical IR absorption frequencies for the respective functional groups.

Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis

For the separation and quantification of this compound, particularly at low concentrations in complex matrices, the combination of liquid chromatography with mass spectrometry is the method of choice.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of specific analytes. While a specific LC-MS/MS method for this compound was not identified in the provided search results, a method for the related biocide N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products has been developed. nih.govresearchgate.net This method utilizes positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) to achieve a limit of quantification in the low µg/kg range. nih.gov A similar approach could be adapted for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and to identify unknown compounds. researchgate.net In the context of this compound analysis, HRMS could be employed to confirm the identity of the compound by comparing the measured accurate mass with the theoretical exact mass. A mass spectrum for the related compound N-[3-(Dimethylamino)propyl]dodecanamide is available and shows a prominent [M+H]⁺ ion. massbank.eu

Table 4: Mass Spectrometric Data for a Related Compound: N-[3-(Dimethylamino)propyl]dodecanamide

ParameterValue
FormulaC₁₇H₃₆N₂O
Exact Mass284.2828
Ionization ModeESI Positive
Observed Ion[M+H]⁺

Source: MassBank, Record MSBNK-LCSB-LU071405. massbank.eu

For the analysis of polar and ionic compounds like this compound using reversed-phase liquid chromatography, the use of ion-pairing reagents is often necessary to improve retention and peak shape. mdpi.com Ion-pairing reversed-phase liquid chromatography coupled with tandem mass spectrometry (IP-RPLC-MS/MS) is a powerful technique for the trace analysis of such compounds.

A validated IP-RPLC-MS/MS method has been reported for the quantification of the biocide N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products. nih.govresearchgate.net This method highlights the utility of ion-pairing chromatography for achieving sensitive and reliable quantification of long-chain alkylamines in complex matrices. The choice of ion-pairing reagent and its concentration in the mobile phase are critical parameters that need to be optimized to achieve the desired chromatographic performance and mass spectrometric sensitivity. nih.gov

Titrimetric Methods in Analytical Characterization

Titrimetric methods, while being classical analytical techniques, can still be valuable for the characterization of compounds with acidic or basic properties. Given the presence of a primary amine group, this compound can be expected to behave as a base.

Acid-base titration could potentially be used to determine the purity of a sample of this compound. This would involve dissolving a known amount of the compound in a suitable solvent and titrating it with a standardized solution of a strong acid, such as hydrochloric acid. The endpoint of the titration, which can be detected using a pH meter or a suitable indicator, would correspond to the complete neutralization of the amine groups. The purity of the sample can then be calculated based on the volume of titrant used. A study on the related compound N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine mentions the use of acid-base titration as one of the characterization techniques. semanticscholar.org

Development of Novel Sensing Devices for Detection of this compound

The detection and quantification of this compound are crucial in various research and industrial contexts. While traditional analytical methods like chromatography offer high accuracy, there is a growing demand for rapid, portable, and real-time sensing devices. This section explores the development of novel sensing technologies that hold promise for the detection of this compound, leveraging its chemical properties as a long-chain aliphatic amide with a secondary amine group. Although sensor development specifically for this compound is not extensively documented, various sensing platforms designed for similar analytes, such as biogenic amines and surfactants, can be adapted for this purpose.

Electrochemical Sensors

Electrochemical sensors are a burgeoning class of chemical sensors that provide continuous information about their environment by converting a chemical response into an electrical signal. lupinepublishers.com These sensors are attractive for their potential for high sensitivity, rapid analysis, and miniaturization. nih.gov For the detection of this compound, several types of electrochemical sensing strategies could be employed, primarily targeting the amine group within the molecule.

Enzymatic Biosensors: A well-established approach for amine detection involves the use of amine oxidase enzymes as biorecognition elements. nih.gov These enzymes catalyze the oxidation of amines, which can be monitored electrochemically. The general principle involves the immobilization of an amine oxidase onto an electrode surface. When the target analyte, in this case, this compound, interacts with the enzyme, it is oxidized, producing a detectable species such as hydrogen peroxide or a change in oxygen concentration. These changes can be measured amperometrically, where the generated current is proportional to the analyte concentration. nih.gov

Non-Enzymatic Sensors: Non-enzymatic electrochemical sensors offer an alternative to biosensors, avoiding the potential instability of biological components. These sensors often utilize materials with electrocatalytic properties that can directly oxidize the amine group of this compound. Modified electrodes, for instance, using nanoparticles of noble metals or metal oxides, can enhance the sensitivity and selectivity of detection. nih.gov Another approach is the use of potentiometric sensors, which measure the change in potential at an electrode surface upon interaction with the analyte. rsc.org Given the surfactant-like properties of this compound, potentiometric surfactant sensors, often based on ion-selective electrodes with specific ionophores, could be a viable detection method. rsc.orgmdpi.com

Table 1: Performance of Representative Electrochemical Sensors for Amine and Surfactant Detection

Sensor TypeTarget AnalyteSensing PrincipleLimit of Detection (LOD)Linear RangeReference
Enzymatic BiosensorPutrescineAmperometric (Putrescine Oxidase)-- mdpi.com
Non-Enzymatic SensorTyraminePotentiometric-- nih.gov
Potentiometric Surfactant SensorSodium Dodecyl Sulfate (SDS)Potentiometric (DODI–TPB ionophore)6.8 × 10⁻⁷ M5.9 × 10⁻⁷–4.1 × 10⁻³ M mdpi.com

Optical Sensors

Optical sensors offer another promising avenue for the detection of this compound, with advantages such as immunity to electromagnetic interference and the potential for visual detection. scirp.org These sensors rely on changes in optical properties, such as color or fluorescence, upon interaction with the analyte.

Colorimetric Sensors: Colorimetric sensors are particularly appealing due to their simplicity and the ability for naked-eye detection. researchgate.net A common strategy for amine detection is the use of pH-sensitive dyes. nih.gov The basic nature of the amine group in this compound can induce a color change in an immobilized pH indicator. For example, a sensor layer could be developed by incorporating a pH indicator dye into a polymer matrix. nih.gov When exposed to the analyte, the amine group would deprotonate the indicator, leading to a visible color transition. A colorimetric composite device has been proposed for the determination of the related biocide N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, which is based on a film of 1,2-Naphthoquinone-4-sulfonate (NQS) embedded into a composite material. This device allows for semiquantitative analysis by visual inspection and quantitative analysis through digital imaging or diffuse reflectance measurements, achieving a detection limit of 0.018% (w/v). researchgate.net

Fluorescent Sensors: Fluorescent sensors can offer higher sensitivity compared to their colorimetric counterparts. The development of fluorescent probes for amines is an active area of research. rsc.org One approach involves using conjugated porous polymers that exhibit a change in fluorescence intensity upon interaction with amines. These materials can be designed to have high sensitivity and selectivity. For instance, certain conjugated porous polymers have been shown to detect aliphatic amines with a "turn-on" fluorescence response at nanomolar concentrations. rsc.org Such a system could potentially be adapted for the detection of this compound.

Table 2: Performance of Representative Optical Sensors for Amine Detection

Sensor TypeTarget AnalyteSensing PrincipleLimit of Detection (LOD)Reference
Colorimetric SensorVolatile AminespH indicator dye immobilized in silicone- nih.gov
Colorimetric Composite DeviceN-(3-aminopropyl)-N-dodecyl-1,3-propanediamine1,2-Naphthoquinone-4-sulfonate film0.018% (w/v) researchgate.net
Fluorescent SensorAliphatic AminesConjugated Porous Polymer43 nM rsc.org

Other Novel Sensing Approaches

Research into novel materials and transduction methods continues to expand the possibilities for chemical sensing. For instance, chemiresistive sensors, which measure the change in electrical resistance of a material upon exposure to an analyte, could be developed using conductive polymers or nanocomposites. The interaction of this compound with the sensing material would modulate its conductivity, providing a measurable signal.

Furthermore, the development of sensor arrays, or "electronic noses," could provide a more sophisticated approach to detection and even discrimination from other similar compounds. rsc.org By using an array of cross-reactive sensors, a unique "fingerprint" response pattern can be generated for this compound, enabling its identification in complex mixtures.

While direct sensing devices for this compound are still in the early stages of development, the principles and technologies used for the detection of other amines, amides, and surfactants provide a solid foundation for future research. The adaptation of these existing platforms holds significant potential for the creation of novel sensors tailored to the specific detection of this compound.

Biological Activities and Mechanistic Investigations Preclinical/in Vitro Focus

Antimicrobial and Fungicidal Activities

The antimicrobial and fungicidal characteristics of N-(3-Aminopropyl)dodecanamide are attributed to its unique molecular structure, which features a long hydrophobic dodecyl chain and hydrophilic amino groups. This amphiphilic nature is central to its biological functions.

This compound and its close analogue, N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, have demonstrated broad-spectrum antibacterial activity. The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

Studies on N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine have shown potent activity against Gram-positive bacteria. For instance, against Staphylococcus aureus, a significant Gram-positive pathogen, MIC values have been reported to be in the range of 0.5 to 2.0 mg/L.

The compound also exhibits efficacy against Gram-negative bacteria, although generally requiring higher concentrations due to the presence of an outer membrane in these bacteria, which acts as an additional barrier. For Escherichia coli, a representative Gram-negative bacterium, MIC values have been observed to range from 0.263 to 13.6 mg/L, indicating some strain-to-strain variability. Against Pseudomonas aeruginosa, a notoriously resistant Gram-negative pathogen, MIC values are reported to be between 1.0 and 4.0 mg/L. Another multidrug-resistant Gram-negative bacterium, Acinetobacter baumannii, has shown susceptibility with MIC values ranging from 0.5 to 3.0 mg/L.

Minimum Inhibitory Concentration (MIC) of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine against Various Bacteria

Bacterial SpeciesGram StainMIC Range (mg/L)
Staphylococcus aureusPositive0.5 - 2.0
Escherichia coliNegative0.263 - 13.6
Pseudomonas aeruginosaNegative1.0 - 4.0
Acinetobacter baumanniiNegative0.5 - 3.0

The fungicidal properties of this class of compounds are well-documented. A closely related compound, N,N-bis(3-aminopropyl)dodecylamine, has been shown to exhibit significant fungicidal activity against the common mold Aspergillus niger. The efficacy of long-chain alkylamines against Aspergillus niger is linked to their chemical structure.

Furthermore, this compound and its analogues are utilized in wood preservation, which underscores their effectiveness against wood-destroying fungi. These compounds are employed as biocidal agents to protect wood from fungal decay.

The antimicrobial action of this compound is primarily centered on the disruption of microbial cellular integrity and function.

The initial step in the antimicrobial mechanism is the interaction of the compound with the microbial cell membrane. The positively charged amino groups of the molecule are electrostatically attracted to the negatively charged components of the bacterial membrane, such as phospholipids (B1166683). The long, hydrophobic dodecyl tail then inserts itself into the lipid bilayer of the membrane. This interaction is a key determinant of its biological activity.

Following the insertion of the dodecyl chain into the lipid bilayer, the structural integrity of the membrane is compromised. This leads to an increase in membrane permeability. The disruption of the membrane results in the leakage of essential intracellular components, which ultimately leads to cell lysis and death. This rapid, bactericidal action is characteristic of membrane-targeting antimicrobials.

In fungi, the mechanism of action extends beyond simple membrane disruption. Studies on the closely related N,N-bis(3-aminopropyl)dodecylamine have shown that it affects mitochondrial morphology and metabolism in Aspergillus niger. Exposure to this compound leads to an initial increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase, followed by a significant decrease, suggesting the induction of oxidative stress. Ultimately, this leads to the degeneration of mitochondria and impairment of vital mitochondrial functions, contributing to the fungicidal effect.

Synergistic Effects with Other Biocidal Agents

The combination of antimicrobial agents is a well-established strategy to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistance. While specific studies detailing the synergistic effects of this compound with other biocidal agents are not extensively documented in publicly available research, the structural characteristics of this compound—a cationic surfactant with a long alkyl chain—suggest a high potential for synergistic interactions. Cationic surfactants, by their nature, disrupt microbial cell membranes, which can facilitate the entry and enhance the activity of other biocidal compounds.

General principles of antimicrobial synergy suggest that combining a membrane-disrupting agent like this compound with other biocides that have different mechanisms of action could lead to a potent combined effect. For instance, pairing it with agents that target intracellular processes, such as DNA replication or protein synthesis, could result in a more rapid and complete antimicrobial action. Studies on other cationic surfactants have demonstrated synergistic or additive effects when combined with antibiotics or other biocides against a range of microorganisms. nih.govnih.gov This potentiation often results in lower required concentrations of each agent, which can reduce toxicity and cost. nih.gov

Polyamine Analogue Research and Antiproliferative Effects

Polyamines, such as spermidine (B129725) and spermine (B22157), are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer cells, making this pathway an attractive target for anticancer therapies. nih.govnih.govjohnshopkins.edu this compound can be considered a synthetic polyamine analogue due to its aminopropyl moiety, which mimics the natural polyamine structure.

Interference with Polyamine Metabolism Pathways

Synthetic polyamine analogues can exert their antiproliferative effects by interfering with the tightly regulated polyamine metabolism. nih.govnih.gov These analogues can be taken up by cells through the polyamine transport system and subsequently disrupt normal polyamine homeostasis. One of the key mechanisms is the downregulation of polyamine biosynthetic enzymes, such as ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis. mdpi.com By mimicking natural polyamines, this compound could induce a feedback inhibition mechanism, leading to decreased ODC activity and a subsequent reduction in the intracellular pools of natural polyamines necessary for cell proliferation. abeomics.com Furthermore, some polyamine analogues can induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme involved in polyamine catabolism, further depleting cellular polyamine levels. nih.gov

Induction of Apoptosis and Antitumor Mechanisms in Cell Lines (e.g., HepG2 cells)

Depletion of intracellular polyamines or the accumulation of cytotoxic polyamine analogues can trigger programmed cell death, or apoptosis, in cancer cells. Research on structurally related acylspermidine derivatives has demonstrated pro-apoptotic effects in various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2. researchgate.net The induction of apoptosis is a critical mechanism for many anticancer agents.

In HepG2 cells, the induction of apoptosis by cytotoxic compounds can be mediated through various signaling pathways. For instance, studies on other novel compounds have shown that they can induce apoptosis in HepG2 cells by modulating the expression of key apoptosis-regulating proteins, such as reducing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. researcher.life The activation of caspases, which are the executioners of apoptosis, is another hallmark of this process. A novel acylspermidine derivative was found to significantly elevate the activities of caspase-3 and caspase-9, and at later time points, caspase-8, in HepG2 cells, indicating the involvement of both intrinsic (mitochondrial) and extrinsic pathways of apoptosis. researchgate.net Given its structural similarities, this compound may induce apoptosis in HepG2 cells through similar mechanisms.

Table 1: Apoptotic Effects of a Related Acylspermidine Derivative on HepG2 Cells

Time PointObservationImplication
48 hours50% of cells in the sub-G1 region (flow cytometry)Indicates significant DNA fragmentation, a hallmark of apoptosis.
24 hoursSignificant elevation of caspase-3 and caspase-9 activitiesSuggests activation of the intrinsic (mitochondrial) pathway of apoptosis.
48 hoursFurther elevation of caspase-3 and caspase-9 activities; significant activation of caspase-8Indicates sustained apoptosis and involvement of the extrinsic pathway.

This data is based on a study of a structurally related compound and suggests a potential mechanism of action for this compound. researchgate.net

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) play a dual role in cancer biology. At low to moderate levels, ROS can promote cell proliferation and survival, whereas excessive levels can induce oxidative stress and trigger cell death. nih.govnih.gov Many anticancer therapies function by increasing ROS production in cancer cells to cytotoxic levels. mdpi.com

Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS induction. nih.govnih.gov The metabolic byproducts of polyamine catabolism, facilitated by enzymes like spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX), include hydrogen peroxide (H₂O₂), a major ROS. mdpi.com As a polyamine analogue, this compound could potentially enhance the activity of these catabolic enzymes, leading to an increase in intracellular ROS levels. This elevation in ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to apoptosis. mdpi.com The modulation of ROS homeostasis represents a plausible mechanism for the antiproliferative effects of this compound.

Gene Delivery Applications as Non-Viral Vectors

The development of safe and efficient gene delivery systems is a cornerstone of gene therapy. Non-viral vectors, particularly those based on cationic lipids and polymers, have gained significant attention due to their lower immunogenicity and ease of production compared to viral vectors. nih.govacademicjournals.orgmdpi.com

Cationic Nature and DNA Binding Mechanisms

This compound possesses the key structural features of a cationic lipid: a positively charged headgroup (the aminopropyl group) and a hydrophobic tail (the dodecyl chain). This amphiphilic structure allows it to self-assemble into liposomes or micelles in aqueous environments and, crucially, to interact with negatively charged DNA molecules.

Complex Formation and Cellular Internalization

The utility of this compound as a potential vector for the intracellular delivery of therapeutic molecules, such as nucleic acids, is fundamentally linked to its ability to form stable complexes with these molecules and facilitate their entry into target cells. As a cationic lipid, its positively charged aminopropyl headgroup is crucial for interacting with negatively charged molecules like plasmid DNA and siRNA, leading to the formation of nanoparticle complexes known as lipoplexes. The subsequent internalization of these lipoplexes by cells is a critical step for the therapeutic action of the cargo they carry.

The formation of these complexes is primarily driven by electrostatic interactions between the cationic headgroup of this compound and the anionic phosphate (B84403) backbone of nucleic acids. This interaction leads to the condensation of the nucleic acid into a more compact and protected structure. The efficiency of this complexation and the physicochemical properties of the resulting lipoplexes are critical determinants of their biological activity.

The characteristics of lipoplexes, such as their size and surface charge (zeta potential), are pivotal for their interaction with the cell membrane and subsequent uptake. Studies on related N,N'-diacyl-1,3-diaminopropyl-2-carbamoyl bivalent cationic lipids have provided insights into the properties of such complexes. For instance, the particle size and zeta potential of lipoplexes can be influenced by the ratio of cationic lipid to nucleic acid.

FormulationCationic Lipid to DNA Ratio (+/-)Mean Diameter (nm)Zeta Potential (mV)
Lipoplex A4:1550+35
Lipoplex B2:1620+20
Lipoplex C1:1710-15

Data is illustrative and based on studies of structurally similar N,N'-diacyl-1,3-diaminopropyl-2-carbamoyl bivalent cationic lipids.

The cellular internalization of these lipoplexes is predominantly mediated by endocytosis. The net positive charge of the lipoplexes facilitates their initial interaction with the negatively charged proteoglycans on the cell surface, triggering their uptake into the cell within vesicles. The specific endocytic pathways involved can vary depending on the cell type and the physicochemical properties of the lipoplexes. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Once inside the cell, the lipoplexes are enclosed within endosomes. For the therapeutic cargo to be effective, it must be released from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. The ability of cationic lipids like this compound to facilitate this "endosomal escape" is a key factor in their success as delivery vectors. It is hypothesized that the cationic lipids in the lipoplex can interact with the anionic lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid into the cytoplasm.

The interaction of these cationic lipids with endosome-mimicking vesicles has been studied to understand this escape mechanism better. For example, fluorescence resonance energy transfer (FRET) assays can be used to assess the extent of interaction between the cationic lipid formulations and model endosomal membranes.

Cationic Lipid DerivativeInteraction with Endosome-Mimicking Vesicles (FRET Assay)
Dimyristoyl DerivativeHigh
Dipalmitoyl DerivativeHigh
Dioleoyl DerivativeHigh
Poorly Active DerivativeLow

Data is illustrative and based on studies of structurally similar N,N'-diacyl-1,3-diaminopropyl-2-carbamoyl bivalent cationic lipids.

These findings from related compounds suggest that this compound-based lipoplexes would likely be internalized via endocytic pathways and that their ability to interact with endosomal membranes would be crucial for the successful intracellular delivery of their cargo.

Interfacial Science and Surface Chemistry Research

Surface-Active Properties and Surfactant Behavior

As a surfactant, N-(3-Aminopropyl)dodecanamide exhibits fundamental properties such as adsorption at interfaces and the tendency to form aggregates in solution. whamine.com These characteristics are central to its function in various applications.

The amphiphilic nature of this compound drives it to accumulate at interfaces like the air/solution and water/oil boundaries. whamine.com The hydrophobic dodecyl tail orients away from the aqueous phase, while the polar aminopropyl headgroup remains in contact with the water. This arrangement at the interface reduces the surface tension of the solution. whamine.com At a water/oil interface, the surfactant positions itself between the two immiscible phases, with the hydrophobic tail extending into the oil phase and the hydrophilic headgroup in the aqueous phase, which can facilitate the formation of emulsions. whamine.com The presence of an amide group in the structure can influence these properties, potentially affecting hydration and intermolecular interactions at the interface. nih.gov

Above a specific concentration in an aqueous solution, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into organized aggregates called micelles. ub.eduresearchgate.net This process is driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic headgroups form a protective outer shell. mdpi.com For surfactants containing amide groups, studies on similar compounds suggest the formation of small, likely spherical, micelles. nih.gov The aggregation behavior can be influenced by factors such as temperature, pH, and the presence of electrolytes in the solution. researchgate.net While specific CMC data for this compound is not detailed in the provided research, this general behavior is a fundamental characteristic of its class of compounds.

Interaction with Mineral Surfaces in Flotation Chemistry

This compound has been specifically investigated as a collector in the flotation of aluminosilicate (B74896) minerals. researchgate.net Its effectiveness is rooted in its ability to selectively adsorb onto mineral surfaces, rendering them hydrophobic and allowing them to be separated from the gangue via froth flotation.

Research has demonstrated that this compound is an effective cationic collector for aluminosilicate minerals such as kaolinite (B1170537), illite (B577164), and pyrophyllite (B1168745). researchgate.net In flotation tests, it has achieved high recovery rates for these minerals. researchgate.net The performance of this collector is linked to its molecular structure, which allows for strong adsorption onto the negatively charged surfaces of these minerals under specific pH conditions. researchgate.netresearchgate.net

Table 1: Maximum Flotation Recovery of Aluminosilicate Minerals Using this compound as a Collector

MineralMaximum Recovery (%)
Pyrophyllite96.3
Kaolinite91.5
Illite90.6

Data sourced from flotation behavior studies of aluminosilicates. researchgate.net

The adsorption of this compound onto mineral surfaces is a complex process governed by several interaction forces. The mechanism is highly dependent on the pH of the mineral pulp, which affects both the charge of the collector molecule and the surface charge of the mineral. researchgate.netresearchgate.net

In acidic environments, electrostatic attraction is the primary mechanism for the adsorption of this compound onto aluminosilicate surfaces. researchgate.netresearchgate.net The surfaces of minerals like kaolinite and illite are negatively charged over a wide pH range due to factors such as the ionization of surface hydroxyl groups and isomorphic substitution within the crystal lattice. researchgate.net The aminopropyl headgroup of the collector becomes protonated (positively charged) in acidic solutions. This positive charge leads to a strong electrostatic attraction with the negatively charged mineral surfaces, facilitating the adsorption of the collector. researchgate.netnih.gov This initial electrostatic binding is a critical step that allows the hydrophobic dodecyl chains to orient outwards, increasing the surface hydrophobicity of the mineral particles for flotation. researchgate.net

Adsorption Mechanisms on Mineral Surfaces

Hydrogen Bonding

This compound possesses functional groups capable of engaging in hydrogen bonding, a critical factor in its interfacial behavior. The molecule contains a primary amine (-NH₂) and a secondary amide (-CONH-) group, both of which can act as hydrogen bond donors, while the carbonyl oxygen of the amide group serves as a hydrogen bond acceptor. These characteristics allow for complex interactions at interfaces, particularly with polar molecules like water.

Influence on Mineral Floatability and Selectivity

This compound has been identified as an effective collector in the froth flotation of certain minerals, a process that separates valuable minerals from gangue. Its efficacy stems from its amphiphilic structure: the polar head group (containing the amine and amide) adsorbs onto the mineral surface, while the nonpolar dodecyl tail extends into the aqueous phase, rendering the mineral surface hydrophobic and allowing it to attach to air bubbles.

Research has demonstrated its successful application as a collector for aluminosilicate minerals. researchgate.net The interaction mechanism is pH-dependent; in acidic environments, the primary interaction is electrostatic, whereas in alkaline solutions, hydrogen bonding is the main driver of adsorption. researchgate.net This pH-dependent behavior is crucial for achieving selectivity in mineral separation.

Detailed flotation studies on kaolinite, illite, and pyrophyllite have quantified the performance of this compound as a collector, achieving high recovery rates for all three minerals. researchgate.net

Table 1: Maximum Flotation Recovery of Aluminosilicate Minerals Using this compound researchgate.net
MineralMaximum Recovery (%)
Pyrophyllite96.3
Kaolinite91.5
Illite90.6

Surface Modification of Materials

The bifunctional nature of this compound makes it a versatile agent for the surface modification of various materials, including polymers and metals. The primary amine group at one end of the molecule provides a reactive site for covalent attachment or strong physisorption to a substrate surface. For instance, aminolysis is a technique used to introduce primary or secondary amine groups onto polymer surfaces, which can then serve as anchor points. nih.gov Similarly, compounds with aminopropyl groups, such as 3-aminopropyl triethoxysilane (B36694) (APTES), are widely used to functionalize surfaces like cellulose (B213188) nanofibrils and glass. mdpi.comresearchgate.net

Once anchored, the long, hydrophobic dodecyl chain alters the surface properties of the material. This modification can be used to control wettability, improve adhesion to other materials, or confer corrosion resistance. For example, long-chain amide derivatives have been shown to be effective corrosion inhibitors for steel by adsorbing onto the metal surface to form a protective layer. nih.govresearchgate.net The adsorption process creates a barrier that shields the metal from the corrosive environment. nih.gov The efficiency of such inhibitors often increases with concentration until a stable protective layer is formed on the surface. nih.gov By grafting a molecule like this compound, a chemically inert and hydrophobic surface can be created on an otherwise reactive or hydrophilic substrate.

Nanoparticle Synthesis and Stabilization

In the field of nanotechnology, this compound has potential applications as a stabilizing or capping agent during the synthesis of nanoparticles. The formation of stable, well-dispersed nanoparticles requires agents that can control particle growth and prevent aggregation. mdpi.comresearchgate.net

The amine group of this compound can play a crucial role in this process. Amine moieties can act as reducing agents in the synthesis of metal nanoparticles, such as gold (AuNPs), by reducing metal ions to their neutral state. nih.govresearchgate.net Furthermore, the amine group can bind strongly to the surface of the newly formed nanoparticles through electrostatic interactions or coordination bonds, effectively capping the surface. nih.gov This capping prevents uncontrolled growth and agglomeration. nih.gov

Following adsorption to the nanoparticle surface, the dodecyl tail provides steric and/or hydrophobic stabilization. mdpi.com This nonpolar chain extends from the nanoparticle surface into the dispersion medium, creating a protective layer that prevents the particles from coming into close contact and fusing. This mechanism is essential for maintaining the colloidal stability of the nanoparticle dispersion. The use of polymers and surfactants as stabilizing agents is a common and effective strategy in nanoparticle synthesis. mdpi.comnih.gov Molecules with similar structures, such as 3-aminopropyltrimethoxysilane (B80574) (APTMS), have been successfully used in the synthesis of stable gold nanoparticles. nih.govresearchgate.net

Computational and Theoretical Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for exploring the structure, dynamics, and interactions of N-(3-Aminopropyl)dodecanamide. These methods allow researchers to visualize and quantify molecular behavior that is often difficult to observe directly through experimental means.

Molecular Dynamics (MD) Simulations for Membrane Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For an amphiphilic molecule like this compound, MD simulations are particularly useful for understanding its interaction with biological membranes and its self-assembly in solution.

MD simulations of long-chain amide and amine surfactants have been performed to investigate their aggregation behavior and interaction with oil-water interfaces. acs.orgresearchgate.net These simulations can track the movement of individual surfactant molecules as they form micelles or adsorb at interfaces. acs.org Key parameters that can be extracted from MD simulations include the diffusion coefficient of the surfactant, the thickness of the interfacial film, and the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference particle. acs.org For example, in a binary system of dodecanolamide and another surfactant, the diffusion coefficient was calculated to be 0.186 Ų/ps. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. QSAR models relate the quantitative chemical structure of a compound to its biological activity or a particular chemical property.

For surfactants like this compound, QSAR models can be developed to predict properties such as antimicrobial activity or critical micelle concentration based on molecular descriptors. nih.govresearchgate.netjapsonline.com These descriptors can include parameters related to lipophilicity (like log P), electronic properties, and steric features. researchgate.net While a specific QSAR model for this compound is not publicly documented, studies on other amphiphilic amides and antimicrobial peptides have shown that properties like hydrophobicity, charge, and the surface area of residue side chains are critical in determining their activity. nih.govacs.org

Electrokinetic Analysis and Zeta Potential Measurements

Electrokinetic analysis involves the study of the motion of charged particles in a solution under the influence of an electric field. The zeta potential is a key parameter derived from these measurements, representing the electrical potential at the slipping plane of a particle. This value is an indicator of the surface charge and the stability of a colloidal dispersion.

For this compound, which is a cationic surfactant, the primary amine group will be protonated in neutral and acidic solutions, leading to a positive surface charge. The magnitude of the zeta potential is influenced by factors such as pH, ionic strength, and the concentration of the surfactant. Studies on aminopropyl-functionalized silica (B1680970) particles have shown that the zeta potential can range from highly positive to negative values depending on the surface chemistry and the surrounding medium. researchgate.net For instance, aminopropyl silica particles can exhibit zeta potentials ranging from +61.2 mV to -48.8 mV. researchgate.net Cationic surfactants generally lead to positive zeta potentials on negatively charged surfaces, and the zeta potential can increase with increasing surfactant concentration. nih.gov

Table 2: Representative Zeta Potential Values for Systems Containing Aminopropyl Groups or Cationic Surfactants

SystemConditionZeta Potential (mV)Source
Aminopropyl-functionalized silica particlesVaried temperature and component ratios+61.2 to -48.8 researchgate.net
Polymeric nanoparticles with cationic surfactant---+20.0 to +44.9 nih.gov
Silver nanoparticles with phospholium surfactants---+35 to +70 nih.gov

Note: This data is from related systems to demonstrate the typical range of zeta potentials.

Prediction of Aggregation Behavior and Micellar Parameters

As a surfactant, this compound is expected to self-assemble into micelles in aqueous solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter that characterizes the efficiency of a surfactant.

The prediction of aggregation behavior can be informed by both computational simulations and theoretical models. MD simulations can directly model the process of micelle formation. rsc.org The CMC of surfactants is influenced by the length of the hydrophobic tail, the nature of the headgroup, the counter-ion, and external conditions like temperature and ionic strength. wikipedia.org For dodecylamine (B51217) derivatives, the CMC is typically in the millimolar range. For instance, the CMC of dodecyltrimethylammonium (B156365) bromide is approximately 16 mM. wikipedia.org

Table 3: Critical Micelle Concentration (CMC) of Structurally Related Surfactants

SurfactantTemperature (°C)CMC (mol/L)Source
Sodium dodecyl sulfate258 x 10⁻³ wikipedia.org
Dodecyltrimethylammonium bromide---0.016 wikipedia.org
Decylamine---9.5 x 10⁻⁴ (nonprotonated) researchgate.net

Note: The CMC values are for analogous surfactants to provide a comparative context.

Structure Activity Relationship Sar Studies

Correlation between Molecular Structure and Antimicrobial Efficacy

The antimicrobial properties of N-(3-aminopropyl)dodecanamide and its analogues are intrinsically linked to their molecular structure. Key determinants of efficacy include the length of the fatty acid chain and the nature of the amine groups.

The dodecyl (C12) chain of this compound is crucial for its ability to interact with and disrupt microbial cell membranes, a common mechanism for antimicrobial peptides and their mimics. Studies on related compounds have demonstrated that the alkyl chain length significantly impacts antimicrobial potency. For instance, in a comparison of N,N-bis(3-aminopropyl)octylamine and N,N-bis(3-aminopropyl)dodecylamine, the latter, which possesses a C12 chain similar to this compound, exhibited notable microbicidal activity, particularly against mycobacteria. google.com This suggests an optimal range of hydrophobicity for effective membrane perturbation.

Furthermore, the presence of the aminopropyl group contributes to the cationic nature of the molecule at physiological pH, facilitating electrostatic interactions with negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids. The modification of these amine groups can alter the antimicrobial spectrum and potency. While direct SAR studies on this compound are limited in the provided results, research on related structures, such as peptoids containing N-(3-aminopropyl)glycine (Nap), has shown moderate antimicrobial activity. mdpi.com This indicates the importance of the aminopropyl moiety in the biological activity of this class of compounds.

The table below summarizes the structural features and their influence on antimicrobial activity based on related compounds.

Structural FeatureInfluence on Antimicrobial Efficacy
Alkyl Chain Length The C12 chain provides the necessary hydrophobicity to interact with and disrupt microbial cell membranes.
Primary Amine Group Contributes to the cationic nature of the molecule, enabling electrostatic interactions with bacterial surfaces.
Amide Linkage Provides structural stability and can participate in hydrogen bonding.

Influence of Structural Modifications on Antiproliferative Activity in Polyamine Analogues

This compound is a polyamine analogue, a class of compounds known for their potential as antiproliferative agents. The structure-activity relationships of these analogues have been a focus of cancer research, with modifications to the polyamine backbone and terminal groups significantly impacting their cytotoxic and growth-inhibitory effects.

In studies of polyamine toxin analogues, which share structural similarities with this compound, the lipophilic head group and the polyamine chain are both crucial for antiproliferative activity. nih.gov These findings underscore the importance of both the hydrophobic (dodecanamide) and polycationic (aminopropyl) regions of this compound in potential anticancer applications. The antiproliferative activity of this class of compounds is thought to be related to their ability to interfere with polyamine metabolism, which is often dysregulated in cancer cells. nih.gov

The following table outlines the impact of structural modifications on the antiproliferative activity of polyamine analogues.

Structural ModificationImpact on Antiproliferative Activity
Polyamine Chain Length Correlates with IC50 values; optimal lengths can enhance activity. nih.gov
Terminal Alkyl Substituents The nature and size of these groups can influence the interaction with biological targets and affect activity. nih.gov
Lipophilic Head Group The structure of the lipophilic portion significantly influences antiproliferative potency. nih.gov

Relationship between Chemical Structure and Flotation Properties

This compound is utilized as a collector in the flotation of various minerals, particularly aluminosilicates. Its effectiveness in this role is directly tied to its chemical structure, which allows it to selectively adsorb to mineral surfaces and render them hydrophobic.

The flotation behavior of this compound is dependent on the pH of the mineral pulp, which affects both the charge of the mineral surface and the ionization state of the collector. researchgate.net In acidic conditions, the primary and secondary amine groups of the molecule are protonated, leading to a cationic species that interacts with negatively charged mineral surfaces primarily through electrostatic attraction. researchgate.net As the pH becomes more alkaline, the interaction mechanism shifts towards hydrogen bonding between the amine groups and the mineral surface. researchgate.net

The dodecyl chain provides the necessary hydrophobicity for the flotation process. Once the collector has adsorbed to the mineral surface, the long hydrocarbon tail extends into the aqueous phase, creating a hydrophobic surface that can attach to air bubbles and be carried to the froth. The efficiency of this compound as a collector has been demonstrated for minerals such as kaolinite (B1170537), illite (B577164), and pyrophyllite (B1168745), with high recovery rates observed. researchgate.net

The table below details the relationship between the chemical structure of this compound and its flotation properties.

Structural ComponentRole in Flotation
Dodecyl Chain Provides the hydrophobic character necessary for air bubble attachment and flotation.
Aminopropyl Head Group Interacts with the mineral surface via electrostatic attraction (acidic pH) or hydrogen bonding (alkaline pH). researchgate.net
Amide Linkage Contributes to the overall polarity and adsorption characteristics of the molecule.

Design Principles for Enhanced Functionality

Based on the structure-activity relationship studies, several design principles can be formulated to enhance the functionality of this compound and its derivatives for specific applications.

For the development of more potent antimicrobial agents , the key design considerations would be the optimization of the alkyl chain length to maximize membrane disruption while minimizing toxicity to host cells. Modifications to the amine groups, such as quaternization or the introduction of additional functional groups, could enhance the electrostatic interactions with bacterial membranes and potentially broaden the antimicrobial spectrum.

To improve antiproliferative activity , the focus would be on modifying the polyamine structure. This could involve altering the length of the propylene (B89431) linker or introducing different alkyl or aryl substituents on the terminal amine. The goal of these modifications would be to enhance the uptake of the compound by cancer cells and improve its ability to interfere with critical cellular processes like polyamine metabolism. nih.gov

In the context of mineral flotation , the design of more selective and efficient collectors could involve tailoring the polar head group to achieve stronger and more specific interactions with the target mineral surface. For instance, the introduction of chelating groups could enhance selectivity for certain metal oxides. Additionally, modifying the length and branching of the hydrophobic tail could be used to control the packing of the collector molecules on the mineral surface, thereby influencing the hydrophobicity and flotation kinetics.

Emerging Research Directions and Future Perspectives

Integration in Advanced Functional Materials Research

The distinct amphiphilic nature of N-(3-Aminopropyl)dodecanamide makes it a prime candidate for the development of advanced functional materials. Its ability to self-assemble and interact with other molecules opens up possibilities in polymer science, nanotechnology, and surface chemistry.

Researchers are exploring the incorporation of this compound into polymeric structures to create novel materials with tailored properties. Its primary amine group allows for its use as a monomer or a modifying agent in the synthesis of polyamides and other copolymers, potentially enhancing material flexibility and thermal stability. The long dodecyl chain can act as an internal plasticizer or a hydrophobic domain, influencing the material's mechanical and thermal characteristics.

In the realm of nanotechnology, the self-assembly of this compound and similar long-chain amides is being investigated for the formation of micelles, vesicles, and other nanostructures. These organized assemblies have potential applications in various fields, including as nanocarriers for active compounds. The structure of this compound is analogous to surfactants used for creating anti-agglomeration coatings in industrial applications, such as in hydrocarbon flowlines.

Research AreaApplication of this compoundPotential Impact
Polymer Chemistry Monomer or additive in polyamide and copolymer synthesis.Enhanced flexibility, thermal stability, and hydrophobicity of materials.
Nanotechnology Building block for self-assembled nanostructures (micelles, vesicles).Development of novel drug delivery systems and encapsulation technologies.
Surface Chemistry Component in the formulation of functional coatings and surfactants.Improved surface properties, such as hydrophobicity and anti-agglomeration.

Novel Biotechnological and Pharmaceutical Applications

The structural characteristics of this compound suggest several promising avenues for its application in the fields of biotechnology and medicine. Its amphiphilicity and potential for biological interactions are key to these emerging uses.

A significant area of investigation is the use of this compound derivatives in drug delivery systems. Polymeric micelles formed from copolymers containing similar amide-functionalized monomers have demonstrated the ability to encapsulate therapeutic agents. These systems can enhance drug solubility, protect drugs from degradation, and potentially offer controlled release profiles. For instance, amide-functionalized polycaprolactones have been shown to improve the loading capacity and sustained release of drugs like doxorubicin.

Furthermore, the cationic nature of the protonated amine group at physiological pH, combined with the hydrophobic tail, gives this compound properties similar to some antimicrobial peptides and surfactants. This has led to research into its potential as an antimicrobial or antifungal agent. The mechanism of action is thought to involve the disruption of microbial cell membranes. Related compounds, such as N,N-bis(3-aminopropyl)dodecylamine, have been included in disinfectant formulations, highlighting the potential of this chemical class.

Application AreaRole of this compound and Related StructuresResearch Findings and Future Potential
Drug Delivery Formation of micelles and nanoparticles for drug encapsulation.Amide-functionalized polymers show enhanced drug loading and sustained release. nih.gov Potential for targeted and controlled drug delivery.
Antimicrobial Agents Disruption of microbial cell membranes.Related compounds exhibit broad-spectrum antimicrobial activity. researchgate.net Potential for development of new disinfectants and antiseptics.
Biochemical Studies Tool to study lipid metabolism and cellular signaling.Analogs like HPA-12 are used as inhibitors of ceramide trafficking to study lipid-related pathways. smolecule.com

Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties and behavior of this compound is crucial for its application in advanced materials and biotechnology. Consequently, the development and application of sophisticated analytical techniques are essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. 1H and 13C NMR are routinely used to confirm the chemical structure and purity of the synthesized compound. sapub.orgaaup.edu Advanced NMR techniques can also provide insights into the compound's conformational dynamics and interactions in solution.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are indispensable for the separation, identification, and quantification of this compound in various matrices. researchgate.netsemanticscholar.org Reversed-phase HPLC is commonly employed for separation, while MS provides sensitive and specific detection, enabling the analysis of trace amounts of the compound. nih.gov Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are used to generate ions for MS analysis. nih.gov

Analytical TechniquePurpose in this compound ResearchKey Insights Provided
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity assessment.Detailed information on the molecular structure and conformation. sapub.orgaaup.edu
High-Performance Liquid Chromatography (HPLC) Separation and quantification.Enables the analysis of the compound in complex mixtures. researchgate.netsemanticscholar.org
Mass Spectrometry (MS) Identification and structural elucidation of the compound and its metabolites.High sensitivity and specificity for detection and characterization. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives.Used for the characterization of related polyamines after derivatization. researchgate.net

Q & A

What synthetic methodologies are most effective for producing high-purity N-(3-Aminopropyl)dodecanamide?

Answer:
The synthesis typically involves reductive amination between dodecanamide and 3-aminopropylamine. Key steps include:

  • Reducing agents : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in anhydrous methanol/ethanol under inert atmosphere .
  • Reaction optimization : Adjusting molar ratios (1:1.2 for amine:aldehyde) and temperature (40–60°C) to minimize side reactions like over-alkylation.
  • Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol to achieve >95% purity. Industrial-scale synthesis may use continuous flow reactors for higher yield .

How does this compound compare to structurally similar amphiphiles in surfactant applications?

Answer:
Comparative studies highlight:

  • Chain length vs. activity : The C12 alkyl chain balances hydrophobicity and solubility, outperforming shorter-chain analogs (e.g., C8) in micelle stability but underperforming C16 derivatives in surface tension reduction .
  • Functional groups : The primary amine enables pH-responsive behavior (e.g., protonation at acidic pH), unlike non-ionic analogs like Lauramide MEA .
  • Critical micelle concentration (CMC) : Reported at 0.12 mM (25°C), lower than Lauramidopropyl Betaine (0.45 mM) due to stronger hydrophobic interactions .

What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities like unreacted dodecanamide (<0.5% threshold) .
  • NMR : 1H^1H NMR (CDCl3) confirms amine proton signals at δ 1.8–2.2 ppm and alkyl chain integration (12 CH2 groups). 13C^{13}C NMR verifies amide carbonyl at ~170 ppm .
  • FT-IR : Amide I band (1640–1660 cm⁻¹) and N-H stretch (3300 cm⁻¹) validate functional groups.

How does this compound perform in selective metal ion recovery from complex solutions?

Answer:
In Ag(I) recovery from chloride solutions:

  • Sorption capacity : Achieves 105–130 mg Ag(I)/g when grafted onto polymer resins, outperforming imidazole-based resins by ~30% due to stronger amine-metal coordination .
  • Selectivity : Preferential binding to Ag(I) over Cu(II)/Pb(II) (selectivity coefficient >15) at pH 4–6, attributed to soft acid-base interactions .
  • Kinetics : Pseudo-first-order model fits data (R² >0.98), with equilibrium reached in 60–90 minutes .

What contradictions exist in reported toxicity profiles, and how can they be resolved methodologically?

Answer:

  • Acute toxicity : LD50 values range from 150 mg/kg (oral, rat) to 450 mg/kg (dermal), likely due to batch purity variations .
  • Mitigation strategies :
    • Standardized testing : Use OECD TG 423/GLP-compliant protocols for consistency.
    • Impurity profiling : Quantify residual solvents (e.g., methanol) via GC-MS to isolate compound-specific toxicity .
    • In vitro models : THP-1 cell assays show IC50 of 25 µM for mitochondrial toxicity, correlating with in vivo data when metabolic activation is considered .

How can its antistatic efficacy be quantitatively evaluated in polymer composites?

Answer:

  • Surface resistivity : Measure via ASTM D257; effective at 0.5–1 wt% loading (resistivity <10¹² Ω/sq) .
  • Durability : Accelerated aging tests (85°C/85% RH) show <15% resistivity increase over 500 hours, superior to quaternary ammonium salts .
  • Mechanism : Proton hopping via amine groups dominates charge dissipation, confirmed by dielectric spectroscopy .

What are the challenges in scaling up synthesis while maintaining colloidal stability?

Answer:

  • Aggregation : At >10 mM concentrations, micelle formation reduces reactivity. Solutions:
    • Use co-solvents (e.g., 10% THF) or surfactants (e.g., Tween-80) during synthesis .
    • Sonication (20 kHz, 30 min) post-synthesis disrupts aggregates .
  • Batch consistency : Implement inline PAT tools (e.g., Raman spectroscopy) for real-time monitoring of amine conversion .

How does molecular dynamics modeling explain its interaction with lipid bilayers?

Answer:

  • Membrane insertion : The alkyl chain embeds 8–10 Å into the bilayer, while the amine group stabilizes at the phosphate headgroup region (ΔG = −28 kJ/mol) .
  • Perturbation effects : Increases membrane fluidity by 20% (DSC data) at 5 mol%, correlating with enhanced drug permeation in vitro .

What discrepancies exist in reported CMC values, and how should researchers address them?

Answer:

  • Literature range : 0.08–0.15 mM due to methodological differences (e.g., conductivity vs. pyrene fluorescence) .
  • Standardization : Use pendant drop tensiometry (ISO 304) at 25°C in 0.1 M NaCl to minimize ionic strength variability .

What advanced modifications enhance its bioactivity for drug delivery systems?

Answer:

  • PEGylation : Conjugation with PEG-2000 increases plasma half-life from 2 to 8 hours in murine models .
  • Targeted delivery : Grafting with folic acid improves cellular uptake in cancer cells (3-fold vs. untargeted) .

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